2-(Ethanesulfonyl)-5-nitropyridine
CAS No.: 767355-69-1
Cat. No.: VC7297917
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.21
* For research use only. Not for human or veterinary use.

CAS No. | 767355-69-1 |
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Molecular Formula | C7H8N2O4S |
Molecular Weight | 216.21 |
IUPAC Name | 2-ethylsulfonyl-5-nitropyridine |
Standard InChI | InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 |
Standard InChI Key | MIZVABBXVWQIQM-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Chemical and Structural Properties
Molecular Characteristics
2-(Ethanesulfonyl)-5-nitropyridine belongs to the pyridine derivative family, characterized by its planar aromatic ring system. The ethanesulfonyl group () at position 2 and the nitro group () at position 5 introduce significant electronic effects, including electron-withdrawing properties that influence reactivity and intermolecular interactions. Key structural data include:
Property | Value |
---|---|
CAS Number | 767355-69-1 |
Molecular Formula | |
Molecular Weight | 216.21 g/mol |
IUPAC Name | 2-Ethylsulfonyl-5-nitropyridine |
SMILES | CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
InChI Key | MIZVABBXVWQIQM-UHFFFAOYSA-N |
The nitro group’s strong electron-withdrawing nature polarizes the pyridine ring, enhancing susceptibility to nucleophilic attack at meta and para positions relative to the nitro substituent.
Synthesis and Manufacturing
Existing Synthetic Routes
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Nitration of Pyridine Derivatives: As demonstrated in the synthesis of 2-hydroxy-5-nitropyridine (CN112745259A), nitration of 2-substituted pyridines using concentrated nitric acid in sulfuric acid at controlled temperatures (40–50°C) could be adapted .
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Sulfonation Strategies: Introduction of the ethanesulfonyl group may involve sulfonation of a pre-nitrated pyridine intermediate. For example, reacting 5-nitropyridine-2-thiol with ethylsulfonyl chloride under basic conditions could yield the target compound .
Challenges in Scalability
Industrial-scale production faces hurdles such as:
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Waste Management: Nitration and sulfonation reactions generate acidic wastewater, necessitating neutralization and filtration steps .
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Isomer Separation: Competitive substitution at adjacent pyridine positions may require chromatographic purification, increasing costs.
Reactivity and Functional Group Transformations
Nitro Group Reactivity
The nitro group undergoes reduction to an amine () under catalytic hydrogenation (e.g., ) or via stoichiometric reductants like . This transformation is critical for generating pharmacologically active amines.
Sulfonyl Group Behavior
The ethanesulfonyl moiety is hydrolytically stable under neutral conditions but may cleave in strongly acidic or basic environments. For instance, refluxing with concentrated could yield 5-nitropyridin-2-ol and ethanesulfonic acid.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to minimize waste and improve yields.
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Biological Screening: Evaluate antimicrobial and antiparasitic activity in vitro.
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Structural Modifications: Explore substituent effects on solubility and reactivity.
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